Afuresertib

Descripción general

Descripción

Afuresertib es un inhibidor de la quinasa AKT pan-reversible, competitivo con ATP, oral, de baja nanomolar. Ha demostrado eficacia clínica en múltiples tumores y es particularmente conocido por su actividad contra las neoplasias hematológicas, incluido el mieloma múltiple . This compound funciona inhibiendo la vía AKT, que es constitutivamente activa en muchos cánceres, proporcionando señales proliferativas y antiapoptóticas .

Aplicaciones Científicas De Investigación

Afuresertib tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se ha investigado su potencial terapéutico en el tratamiento de varios cánceres, incluido el mieloma múltiple, el linfoma no Hodgkin y el cáncer de esófago

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y en ensayos clínicos para evaluar su eficacia y seguridad en combinación con otros medicamentos

Mecanismo De Acción

Afuresertib ejerce sus efectos inhibiendo la quinasa AKT, un componente crucial de la vía de señalización PI3K/AKT. Esta vía participa en la regulación del crecimiento celular, la supervivencia y el metabolismo. Al inhibir AKT, this compound interrumpe estos procesos, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen varias isoformas de AKT, y su inhibición afecta a moléculas aguas abajo como mTOR y GSK3 .

Safety and Hazards

Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for this compound (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .

Análisis Bioquímico

Biochemical Properties

Afuresertib plays a significant role in biochemical reactions by inhibiting the activity of protein kinase B (AKT). AKT is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound interacts with AKT by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT pathway. This modulation affects gene expression and cellular metabolism, leading to reduced cell growth and increased cell death. In esophageal cancer cell lines, this compound has been shown to reduce cell viability and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT and its downstream targets, which are involved in cell survival, growth, and proliferation. By blocking these signaling pathways, this compound induces apoptosis and inhibits cell proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 1.7 days, and its maximum plasma concentrations are reached 1.5 to 2.5 hours post-dose. Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, this compound has shown sustained activity against cancer cells, with prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can cause adverse effects such as liver function test abnormalities. The maximum tolerated dose in clinical trials was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PI3K/AKT signaling pathway. It interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation. By inhibiting these enzymes, this compound disrupts metabolic flux and reduces the levels of metabolites that promote cancer cell growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in specific compartments, where it exerts its inhibitory effects on AKT and other signaling molecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to its site of action. By localizing to these compartments, this compound effectively inhibits AKT and disrupts downstream signaling pathways .

Métodos De Preparación

La preparación de Afuresertib implica varios pasos sintéticos. Un método incluye la preparación de un compuesto quiral, (alfa S)-alfa-amino-3-fluorofenil propionitrilo, seguido de amidación y reacciones de reducción del grupo nitrilo . La producción industrial de this compound generalmente implica la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, al tiempo que se mantiene la rentabilidad y la escalabilidad .

Análisis De Reacciones Químicas

Afuresertib experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: El grupo nitrilo en this compound puede reducirse a una amina, que es un paso clave en su síntesis.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como hidrógeno gaseoso o hidruro de litio y aluminio para reacciones de reducción, y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Afuresertib es único entre los inhibidores de AKT debido a su amplia actividad contra múltiples isoformas de AKT y su perfil de seguridad favorable . Compuestos similares incluyen:

MK-2206: Otro inhibidor de AKT con una estructura química diferente pero un mecanismo de acción similar.

Perifosina: Una alquilfosfolípido oral que inhibe AKT y otras vías de señalización.

Ipatasertib: Un inhibidor selectivo de AKT con actividad clínica en varios cánceres.

This compound destaca por su inhibición reversible y su potencia de baja nanomolar, lo que lo convierte en una herramienta valiosa tanto en investigación como en entornos clínicos .

Propiedades

IUPAC Name |

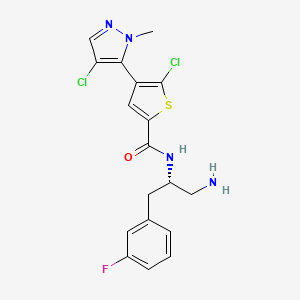

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)